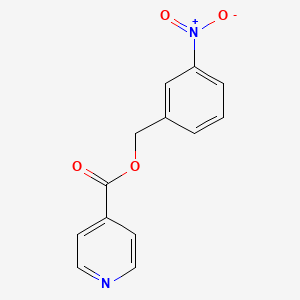
N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various autoimmune diseases and cancers. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide inhibits the activity of BTK by binding to the enzyme's active site and preventing its activation. This leads to the inhibition of B cell activation and antibody production. N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide also inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activation of B cells and the production of antibodies, which can be beneficial in the treatment of autoimmune diseases. N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, which can be beneficial in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide is its specificity for BTK, which makes it a promising therapeutic agent for the treatment of autoimmune diseases and cancers. However, one of the limitations of N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide is its potential toxicity, which needs to be further evaluated in clinical trials.
Orientations Futures
There are several future directions for the development and evaluation of N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide. One direction is the evaluation of its efficacy and safety in clinical trials for the treatment of autoimmune diseases and cancers. Another direction is the development of new formulations and delivery methods for N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide to improve its bioavailability and reduce its potential toxicity. Additionally, the identification of new targets and mechanisms of action for N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide could lead to the development of new therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide involves several steps, including the reaction of 2-tert-butylphenylboronic acid with 2,4-dimethylphenol, followed by the reaction of the resulting product with chloroacetyl chloride and then with ammonia. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have potential therapeutic applications in various autoimmune diseases and cancers. It has been found to inhibit the activity of BTK (Bruton's tyrosine kinase), a key enzyme involved in the activation of B cells and the production of antibodies. N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in certain types of cancer.
Propriétés
IUPAC Name |
N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-10-11-18(15(2)12-14)23-13-19(22)21-17-9-7-6-8-16(17)20(3,4)5/h6-12H,13H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEKMJXXQJBCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5852282.png)
![N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B5852290.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5852329.png)


![4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone](/img/structure/B5852346.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5852353.png)

![5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5852379.png)
![2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B5852386.png)

![1-methyl-5-phenyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5852392.png)